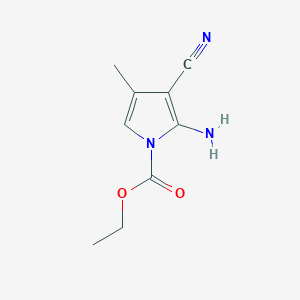
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-2-methylpyridin-4(1H)-one: Lacks the pyrrolidin-1-yl group.
2-Methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H18N2O2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
3-hydroxy-2-methyl-1-(2-pyrrolidin-1-ylethyl)pyridin-4-one |
InChI |
InChI=1S/C12H18N2O2/c1-10-12(16)11(15)4-7-14(10)9-8-13-5-2-3-6-13/h4,7,16H,2-3,5-6,8-9H2,1H3 |
Clé InChI |
NCRWGPVJLJVQET-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C=CN1CCN2CCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)

![tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)
![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2,2-difluoro-acetic acid](/img/structure/B12864998.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)

![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
